2-[(tert-Butoxycarbonyl)amino]butanoic acid
CAS No.: 77284-64-1
Cat. No.: VC7849081
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
![2-[(tert-Butoxycarbonyl)amino]butanoic acid - 77284-64-1](/images/structure/VC7849081.png)
Specification
CAS No. | 77284-64-1 |
---|---|
Molecular Formula | C9H17NO4 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) |
Standard InChI Key | PNFVIPIQXAIUAY-UHFFFAOYSA-N |
SMILES | CCC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CCC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a four-carbon butanoic acid backbone with a Boc-protected amine at the second carbon. The Boc group [(CH₃)₃COC(O)O–] acts as a temporary protective shield for the amine, preventing unwanted side reactions during synthesis . Stereochemical variations exist, with the (S)-enantiomer (Boc-L-2-aminobutyric acid) being particularly significant in chiral drug synthesis .
Physicochemical Characteristics
Key physical properties are summarized below:
The Boc group’s steric bulk reduces crystallinity compared to unprotected amino acids, enhancing solubility in organic solvents like dichloromethane . Acidic hydrolysis cleaves the Boc group, regenerating the free amine at pH < 4 .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The Boc protection is typically introduced via Schiff base formation. A two-step protocol involves:
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Amination: Reacting 2-oxobutanoic acid with ammonium chloride and sodium cyanoborohydride to yield 2-aminobutanoic acid .
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Boc Protection: Treating the amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) .
The reaction proceeds at 0–25°C, achieving yields >80% .
Industrial Manufacturing
Flow microreactor systems have replaced batch reactors for large-scale production, offering:
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Enhanced Safety: Precise temperature control minimizes exothermic risks.
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Higher Throughput: Continuous processing reduces downtime.
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Sustainability: Solvent recycling lowers waste generation.
A representative industrial setup uses a packed-bed reactor with immobilized lipase catalysts, achieving 95% conversion in <30 minutes.
Applications in Pharmaceutical Chemistry
Peptide Synthesis
As a non-natural amino acid, this compound introduces steric hindrance into peptide chains, modulating:
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Conformational Stability: Restricts backbone flexibility to favor α-helix formation .
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Protease Resistance: Delays enzymatic degradation in drug candidates .
Prodrug Design
The Boc group serves as a prodrug linker, enabling controlled release in vivo. For example:
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Anticancer Agents: Boc-protected amines in platinum(II) complexes improve solubility and reduce nephrotoxicity.
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Antimicrobials: Hydrolysis in bacterial cytoplasm releases active amines, achieving MICs of 6.3 µg/mL against Staphylococcus aureus.
Biological Activity and Mechanisms
Antimicrobial Effects
Derivatives exhibit broad-spectrum activity:
Organism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 6.3 | |
Escherichia coli | 6.3 | |
Candida albicans | 12.5 |
Mechanistically, the Boc group enhances membrane permeability, while the free amine disrupts cell wall synthesis post-deprotection.
Cytotoxicity Profiles
In vitro assays reveal moderate toxicity:
Cell Line | LC₅₀ (µg/mL) | Reference |
---|---|---|
HeLa (cervical cancer) | 450 | |
HEK293 (kidney) | >1000 |
Selective toxicity toward cancer cells suggests potential for targeted therapies.
Comparison with Structural Analogs
Boc-Protected Amino Acids
Compared to Boc-alanine and Boc-valine, this compound offers:
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Greater Steric Bulk: Slows reaction kinetics in solid-phase peptide synthesis .
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Improved Solubility: The butanoic acid backbone reduces aggregation in nonpolar media .
Non-Boc Alternatives
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